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Compound of Interest

Compound Name:
Methyl 2-bromo-4-

hydroxybenzoate

CAS No.: 101085-03-4

Cat. No.: B3030892

Get Quote

Abstract & Strategic Overview
Methyl 2-bromo-4-hydroxybenzoate (CAS: 101085-03-4 / CID: 69974803) is a critical

pharmacophore scaffold, often utilized as an intermediate in the synthesis of biaryl ethers via

Suzuki-Miyaura coupling or SNAr reactions. In drug development, the purity of this halogenated

ester is paramount; residual isomers (e.g., 3-bromo variants) or unreacted starting materials (2-

bromo-4-hydroxybenzoic acid) can act as catalyst poisons or chain terminators in subsequent

steps.

This guide provides a validated, self-consistent protocol for the recrystallization of Methyl 2-
bromo-4-hydroxybenzoate. Unlike generic "paraben" purification, this protocol accounts for

the steric and electronic influence of the ortho-bromine substituent, which significantly alters

crystal packing and solubility profiles compared to non-halogenated analogues.

Key Objectives
Target Purity: >99.0% (HPLC Area %).
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Impurity Removal: Elimination of unreacted acid precursors and dibrominated side-products.

Yield Target: >85% recovery.

Physicochemical Context & Solubility Profile[1][2][3]
[4][5][6][7][8]
Understanding the solute-solvent interaction is the foundation of this protocol. The molecule

contains three distinct functional regions:

Phenolic Hydroxyl (-OH): Hydrogen bond donor (polar).

Methyl Ester (-COOMe): Hydrogen bond acceptor (moderately polar).

Aryl Bromide (Ar-Br): Lipophilic, heavy atom (increases density and London dispersion

forces).

This "amphiphilic" nature allows for two distinct recrystallization strategies depending on the

impurity profile.

Table 1: Solubility Assessment & Solvent Selection

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030892?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent
System

Solubility (Hot)
Solubility
(Cold)

Suitability
Target Impurity
Removal

Methanol / Water High Low Primary

Inorganic salts,

polar acids, color

bodies.

Ethanol / Water High Low Green Alt.

Similar to MeOH;

safer for GMP

environments.

Toluene Moderate Very Low Secondary

Non-polar tars,

dibrominated by-

products.

Ethyl Acetate /

Heptane
High Low Polishing

Isomeric

separation

(requires precise

control).

Technical Insight: The ortho-bromine atom disrupts the planar stacking slightly compared to the

non-brominated ester, often lowering the melting point (approx. 106–110°C range) compared to

methyl 4-hydroxybenzoate (125–128°C). This depression necessitates careful temperature

control during drying to avoid sintering.

Protocol A: The Binary Solvent Method
(Methanol/Water)
This is the standard procedure for removing unreacted 2-bromo-4-hydroxybenzoic acid and

inorganic salts (e.g., sodium sulfate residues from extraction).

Reagents
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Crude Material: Methyl 2-bromo-4-hydroxybenzoate.[1][2]

Solvent: Methanol (HPLC Grade).

Anti-Solvent: Deionized Water (filtered).

Activated Carbon: (Optional) For color removal.

Step-by-Step Methodology
Dissolution:

Charge the crude solid into a round-bottom flask equipped with a magnetic stir bar and

reflux condenser.

Add Methanol (approx.[3][2][4] 3.0 mL per gram of solid).

Heat the mixture to reflux (65°C) with stirring.

Checkpoint: If the solution is not clear, add Methanol in 0.5 mL/g increments until fully

dissolved. Do not exceed 5 mL/g; if solids persist, they are likely inorganic salts (insoluble

in MeOH).

Hot Filtration (Crucial Step):

While at reflux, if insoluble particles are visible, filter the hot solution through a pre-warmed

glass frit or Celite pad.

Why: This removes mechanical impurities and inorganic salts that serve as nucleation

sites for impure crystals.

Nucleation & Anti-solvent Addition:

Maintain the filtrate at a gentle boil.

Slowly add hot Deionized Water (approx. 50-60°C) dropwise via an addition funnel.

Stop addition the moment a persistent turbidity (cloudiness) is observed.
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Add a few drops of Methanol to just clear the turbidity (restore solution).

Controlled Cooling (The Purification Engine):

Remove heat and allow the flask to cool to room temperature (20-25°C) undisturbed. Do

not stir. Stirring induces rapid precipitation (trapping impurities) rather than crystallization.

Once at room temperature, transfer to an ice-water bath (0-4°C) for 1 hour to maximize

yield.

Harvesting:

Filter the crystals using vacuum filtration (Buchner funnel).

Wash: Wash the cake with a cold (0°C) mixture of Methanol/Water (1:1 ratio).

Drying: Dry in a vacuum oven at 45°C for 6-12 hours.

Warning: Do not exceed 50°C initially, as wet crystals can melt/oil out if the solvent

depresses the melting point.

Protocol B: Lipophilic Polishing (Toluene)
Use this method if the crude material contains significant non-polar side products (e.g., tars

from bromination) or if the crystals from Protocol A retain a yellow hue.

Dissolution: Suspend crude solid in Toluene (4 mL/g).

Heating: Heat to 85-90°C. The solid should dissolve completely.

Cooling: Allow to cool slowly to room temperature. Toluene crystallization is often slower;

seeding may be required.

Harvest: Filter and wash with cold Hexane (Toluene is slow to dry; Hexane displaces it).

Process Visualization (Workflow)
The following diagram illustrates the decision logic and flow for the purification process.
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Figure 1: Step-by-step workflow for the binary solvent recrystallization process.
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Analytical Validation (QC)
To ensure the protocol was successful, the following parameters must be verified:

Appearance: Product should be white to off-white needles. Any yellowing indicates oxidation

or residual brominated impurities.

Melting Point:

Acceptance Criteria: 106°C – 110°C (Sharp range < 2°C).

Note: A broad range indicates wet solvent or isomeric impurities.

HPLC Analysis:

Column: C18 Reverse Phase.

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

Detection: UV @ 254 nm.

Impurity Marker: 2-bromo-4-hydroxybenzoic acid (elutes earlier due to -COOH polarity).

Troubleshooting Guide
Issue Root Cause Corrective Action

Oiling Out
Solution cooled too fast or too

much water added.

Re-heat to reflux, add small

amount of MeOH, cool very

slowly. Seed with a pure

crystal at 50°C.

Low Yield
Too much solvent used during

dissolution.

Concentrate the mother liquor

(filtrate) by rotary evaporation

and perform a second "crop"

crystallization.

Colored Crystals Phenolic oxidation products.

Repeat Protocol A but add 5%

w/w Activated Carbon during

the reflux step, then hot filter.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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